BenchChemオンラインストアへようこそ!

1,3-Cyclohexanedicarboxylic acid, monoethyl ester, (1S,3R)-

Chiral resolution Enzymatic desymmetrization Enantiomeric excess

1,3-Cyclohexanedicarboxylic acid, monoethyl ester, (1S,3R)- (CAS 227783-03-1) is a chiral cis‑1,3‑cyclohexanedicarboxylic acid monoester that serves as a key enantiopure intermediate in the synthesis of potent benzothiazole‑based inhibitors of Candida albicans N‑myristoyltransferase (CaNMT). The stereodefined (1S,3R) configuration is obtained via an enzymatic desymmetrization of the meso‑diethyl ester using Candida rugosa lipase, delivering the monoester in >95% enantiomeric excess and high overall yield.

Molecular Formula C10H15O4-
Molecular Weight 199.22 g/mol
CAS No. 227783-03-1
Cat. No. B3180655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Cyclohexanedicarboxylic acid, monoethyl ester, (1S,3R)-
CAS227783-03-1
Molecular FormulaC10H15O4-
Molecular Weight199.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCCC(C1)C(=O)O
InChIInChI=1S/C10H16O4/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/p-1/t7-,8+/m1/s1
InChIKeyWFXPHQCHMAPWEB-SFYZADRCSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1,3-Cyclohexanedicarboxylic Acid Monoethyl Ester (1S,3R)- CAS 227783-03-1: Chiral Building Block for Antifungal NMT Inhibitor Synthesis


1,3-Cyclohexanedicarboxylic acid, monoethyl ester, (1S,3R)- (CAS 227783-03-1) is a chiral cis‑1,3‑cyclohexanedicarboxylic acid monoester that serves as a key enantiopure intermediate in the synthesis of potent benzothiazole‑based inhibitors of Candida albicans N‑myristoyltransferase (CaNMT) [1]. The stereodefined (1S,3R) configuration is obtained via an enzymatic desymmetrization of the meso‑diethyl ester using Candida rugosa lipase, delivering the monoester in >95% enantiomeric excess and high overall yield [2]. This compound is a cis‑disubstituted cyclohexane building block with molecular formula C₁₀H₁₆O₄, molecular weight 200.23 g/mol, and is supplied at 97–98% purity (HPLC) for research and pharmaceutical intermediate applications [3].

Why Stereochemistry Prevents Generic Substitution of 1,3-Cyclohexanedicarboxylic Acid Monoethyl Ester (1S,3R)-


The (1S,3R) absolute configuration is an intrinsic structural requirement for the downstream synthesis of chiral N‑myristoyltransferase inhibitors such as FTR1335 (CaNMT IC₅₀ = 0.49 nM) [1]. Swapping to the enantiomeric (1R,3S)-monoethyl ester (CAS 227783-08-6), using a racemic mixture, or employing other monoesters (e.g., monomethyl or monoisopropyl) would alter or abolish the stereochemical and steric match in the target benzothiazole scaffold, resulting in inactive or less potent compounds [2][3]. Because the enzymatic desymmetrization route provides access to either enantiomer in >94% ee depending on the lipase chosen, the choice of specific stereoisomer is a procurement decision that directly determines the stereochemical outcome of the final active pharmaceutical ingredient [3].

Quantitative Differentiation Evidence for (1S,3R)-1,3-Cyclohexanedicarboxylic Acid Monoethyl Ester Procurement


Enantiomeric Purity: (1S,3R)-Monoethyl Ester Achieves >95% ee vs. Enantiomer and Racemate

The (1S,3R)-monoethyl ester is produced with >95% enantiomeric excess (ee) using ChiroCLEC‑CR (Candida rugosa lipase) in the enzymatic hydrolysis of cis‑1,3‑cyclohexanedicarboxylic acid diethyl ester. In the same study, the opposite enantiomer (1R,3S)-monoethyl ester (CAS 227783‑08‑6) yielded 94% ee with ChiroCLEC‑PC (Pseudomonas cepacia lipase), while non‑enantioselective chemical hydrolysis gives 0% ee racemate [1]. The (1S,3R) configuration consistently provides the highest ee among the two enzymatic routes.

Chiral resolution Enzymatic desymmetrization Enantiomeric excess

Validated Synthetic Utility: (1S,3R)-Monoethyl Ester is the Documented Building Block for Nanomolar CaNMT Inhibitors

The (1S,3R)-monoethyl ester is specifically employed as the chiral starting material for the synthesis of benzothiazole‑based Candida albicans N‑myristoyltransferase (CaNMT) inhibitors, including FTR1335 which exhibits an IC₅₀ of 0.49 nM against CaNMT and fungicidal activity against fluconazole‑resistant strains [1][2]. Neither the racemic monoethyl ester nor alternative monoesters (monomethyl, monoisopropyl) have been validated in the peer‑reviewed literature or patent filings for the same inhibitor series [2].

Antifungal drug discovery N-Myristoyltransferase inhibition Benzothiazole synthesis

Enzymatic Route Yield: >80% Overall Yield for (1S,3R)-Monoethyl Ester vs. Traditional Resolution Methods

The three‑step enzymatic desymmetrization process (anhydride formation → diester preparation → enzymatic hydrolysis) delivers the (1S,3R)-monoethyl ester in >80% overall yield [1]. Traditional resolution of racemic cis/trans‑1,3‑cyclohexanedicarboxylic acid mixtures would be limited to a theoretical maximum of 50% yield and require difficult isomer separations [1]. The enzyme‑immobilized ChiroCLEC‑CR process further enables catalyst reuse and eliminates emulsion problems during workup, providing nearly quantitative recovery of the monoester in the final step [1].

Biocatalysis Process yield Meso compound desymmetrization

Commercial Purity: 98% HPLC Purity for (1S,3R)-Monoethyl Ester Outperforms Typical Racemic or Crude Enzymatic Preparations

Commercially supplied (1S,3R)-monoethyl ester (CAS 227783‑03‑1) is routinely available at 98% purity as confirmed by HPLC, NMR, and GC analysis [1]. In contrast, racemic mixtures prepared by non‑stereoselective esterification or crude enzymatic hydrolysis products typically exhibit <95% purity due to residual diester or diacid contaminants [2]. This purity specification meets the ≥97% threshold commonly required for pharmaceutical intermediate qualification [1].

Chemical purity Quality control Pharmaceutical intermediate specification

Stereochemical Fidelity in Downstream GABA Uptake Inhibitor Synthesis

The (1S,3R)-monoethyl ester can be converted via amidation and Hofmann rearrangement to cis‑3R‑3‑aminocyclohexanecarboxylic acid, a known GABA uptake inhibitor [1]. The opposite configuration (1R,3S) would yield the enantiomeric cis‑3S‑3‑aminocyclohexanecarboxylic acid, which is expected to have different biological activity due to stereospecific GABA transporter interactions [1]. This demonstrates that the stereochemical identity of the monoester precursor directly dictates the pharmacological profile of the downstream product.

GABA uptake inhibitor Chiral building block Hofmann rearrangement

Procurement‑Guided Application Scenarios for (1S,3R)-1,3-Cyclohexanedicarboxylic Acid Monoethyl Ester


Asymmetric Synthesis of Antifungal NMT Inhibitor Clinical Candidates

The (1S,3R)-monoethyl ester is the preferred chiral building block for constructing the cyclohexane‑1,3‑dicarboxamide core of benzothiazole CaNMT inhibitors such as FTR1335 (IC₅₀ = 0.49 nM). Procurement of the (1S,3R) enantiomer ensures direct alignment with published synthetic protocols from Yamazaki et al. (2005), avoiding the need for chiral separation or re‑optimization of the synthetic route [1].

Chiral Pool Precursor for GABA Uptake Inhibitor Pharmacophores

Researchers developing stereodefined aminocyclohexanecarboxylic acid derivatives as GABA uptake inhibitors can employ the (1S,3R)-monoethyl ester as a starting material. The Hofmann rearrangement of the corresponding amide yields cis‑3R‑3‑aminocyclohexanecarboxylic acid with retention of stereochemistry, providing a direct entry into this pharmacologically relevant chiral building block [1].

Enantioselective Synthesis Methodology and Biocatalysis Research

The compound serves as a benchmark substrate for evaluating new lipase variants or immobilization strategies in meso‑desymmetrization reactions. The documented >95% ee and >80% yield set a performance baseline against which novel biocatalytic methods can be quantitatively compared [1].

Drug Discovery Targeting Resistant Fungal Infections

With rising fluconazole‑resistant Candida infections, NMT has been validated as a novel antifungal target. The (1S,3R)-monoethyl ester is the entry point to a series of potent, selective CaNMT inhibitors that demonstrate fungicidal activity against resistant strains, making it a strategic procurement choice for antifungal drug discovery programs [2][3].

Quote Request

Request a Quote for 1,3-Cyclohexanedicarboxylic acid, monoethyl ester, (1S,3R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.